6-Oxo-6-propoxyhexanoic acid

CAS No.: 6939-72-6

Cat. No.: VC17155221

Molecular Formula: C9H16O4

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6939-72-6 |

|---|---|

| Molecular Formula | C9H16O4 |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | 6-oxo-6-propoxyhexanoic acid |

| Standard InChI | InChI=1S/C9H16O4/c1-2-7-13-9(12)6-4-3-5-8(10)11/h2-7H2,1H3,(H,10,11) |

| Standard InChI Key | CFCWODSWPMKRNT-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)CCCCC(=O)O |

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Functional Groups

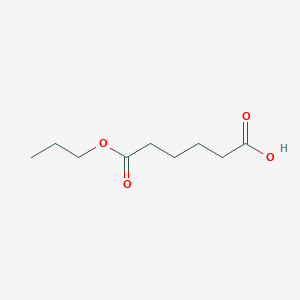

6-Oxo-6-propoxyhexanoic acid (IUPAC name: 6-propoxy-6-oxohexanoic acid) consists of a six-carbon aliphatic chain with two distinct functional groups:

-

A ketone group at the sixth carbon position.

-

A propoxy ether group (-OCH2CH2CH3) substituted at the same carbon.

-

A carboxylic acid group (-COOH) at the terminal carbon.

The molecular formula is deduced as C9H16O4, with a molecular weight of 188.22 g/mol. This aligns with homologous structures such as 6-oxohexanoic acid (C6H10O3, MW 130.14 g/mol) and 6-oxo-6-(phenylamino)hexanoic acid (C12H15NO3, MW 221.25 g/mol) , adjusted for the propoxy substituent.

Spectroscopic Signatures

While experimental spectra for 6-oxo-6-propoxyhexanoic acid are unavailable, predictions can be made based on analogs:

-

IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (ketone C=O) and 2500–3300 cm⁻¹ (carboxylic acid O-H stretch).

-

NMR:

-

¹H NMR: A triplet for the propoxy methyl group (δ 0.8–1.0 ppm), multiplet for methylene protons adjacent to oxygen (δ 3.3–3.7 ppm), and a downfield singlet for the carboxylic acid proton (δ 12–13 ppm).

-

¹³C NMR: Carbonyl carbons at δ 170–210 ppm (ketone and acid), with ether-linked carbons at δ 60–70 ppm .

-

Synthesis and Reactivity

Synthetic Pathways

Two plausible routes are proposed for synthesizing 6-oxo-6-propoxyhexanoic acid:

Route 1: Etherification Followed by Oxidation

-

Propoxylation: React 6-hydroxyhexanoic acid with propyl bromide under basic conditions to form 6-propoxyhexanoic acid.

-

Oxidation: Treat the intermediate with Jones reagent (CrO3/H2SO4) to oxidize the secondary alcohol to a ketone .

Route 2: Ketone Formation via Acylation

-

Acylation: Introduce a propoxy group to adipic acid monomethyl ester using propyl chloride.

-

Hydrolysis: Convert the ester to a carboxylic acid under acidic or basic conditions .

Stability and Degradation

The compound’s stability is influenced by:

-

pH Sensitivity: The carboxylic acid group deprotonates in alkaline conditions (pKa ≈ 4.6) , increasing solubility but reducing thermal stability.

-

Thermal Decomposition: Likely degrades above 250°C, analogous to 6-oxohexanoic acid (boiling point 263.7°C) , producing CO2 and propionaldehyde.

Physicochemical Properties

Experimental and Predicted Data

Solubility and Partitioning

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume